2-methyl-N-(5-methylpyridin-2-yl)propanamide

Description

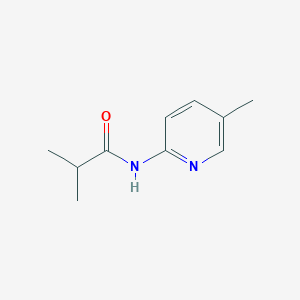

Chemical Structure and Synthesis The compound 2,2-dimethyl-N-(5-methylpyridin-2-yl)propanamide (C₁₁H₁₆N₂O, MW = 192.26) features a pyridine ring substituted with a methyl group at the 5-position and a 2,2-dimethylpropanamide moiety at the 2-position (Fig. 1). It is synthesized via the reaction of 2-amino-5-methylpyridine with trimethylacetyl chloride in dichloromethane, catalyzed by triethylamine, yielding an 83% purified product after crystallization from hexane .

Crystallographic Characteristics The crystal structure (monoclinic, space group P2₁/n) reveals two independent molecules in the asymmetric unit. These molecules exhibit nearly identical pyridine and amide group geometries (r.m.s. overlap = 0.053 Å) but differ in the orientation of the tert-butyl group. Intermolecular N–H⋯N hydrogen bonds form dimeric structures, which further assemble into [100] chains via N–H⋯O interactions .

Properties

IUPAC Name |

2-methyl-N-(5-methylpyridin-2-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-7(2)10(13)12-9-5-4-8(3)6-11-9/h4-7H,1-3H3,(H,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAWHNCXSNANZHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301258415 | |

| Record name | 2-Methyl-N-(5-methyl-2-pyridinyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

349124-22-7 | |

| Record name | 2-Methyl-N-(5-methyl-2-pyridinyl)propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=349124-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-N-(5-methyl-2-pyridinyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301258415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methylpyridin-2-yl)propanamide typically involves the reaction of 5-methyl-2-pyridinecarboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(5-methylpyridin-2-yl)propanamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

The compound 2-methyl-N-(5-methylpyridin-2-yl)propanamide , also known by its CAS number 349124-22-7, has garnered attention in various scientific research fields due to its unique chemical structure and potential applications. This article provides a comprehensive overview of its applications, focusing on its roles in chemistry, biology, medicine, and industry.

Physical Properties

- Appearance : Typically a white to off-white solid.

- Solubility : Soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).

Chemistry

Synthesis of Derivatives :

this compound serves as a versatile building block for synthesizing various organic compounds. Its structure allows for multiple functional group modifications, facilitating the development of new materials and pharmaceuticals.

Reactivity Studies :

Researchers investigate its reactivity patterns, including nucleophilic substitutions and condensation reactions, which are essential for understanding its chemical behavior in different environments.

Biology

Biological Activity :

Studies have indicated that this compound may exhibit various biological activities, including:

- Antimicrobial Properties : Research suggests potential efficacy against certain bacterial strains.

- Anticancer Potential : Preliminary studies indicate that derivatives of this compound may inhibit cancer cell proliferation through specific molecular pathways.

Medicine

Drug Development :

Due to its structural features, this compound is being explored as a lead compound in drug discovery programs targeting various diseases. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Industry

Pharmaceutical Manufacturing :

This compound is utilized in the synthesis of active pharmaceutical ingredients (APIs), contributing to the development of new medications.

Agrochemical Applications :

Its derivatives are also being examined for use in agrochemicals, potentially serving as herbicides or fungicides due to their biological activity.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against several bacterial strains. The results indicated significant inhibition zones compared to control substances, suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Research

In another investigation, scientists explored the effect of this compound on human cancer cell lines. The findings revealed that specific derivatives could induce apoptosis in cancer cells, highlighting their potential therapeutic applications in oncology.

Data Table: Comparison of Biological Activities

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Effective against specific strains |

| Similar Compound A | Moderate | No | Limited scope of activity |

| Similar Compound B | Yes | Moderate | Requires further investigation |

Mechanism of Action

The mechanism of action of 2-methyl-N-(5-methylpyridin-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in fibrosis, leading to reduced collagen production and deposition . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Propanamide and Pyridine Moieties

Table 1: Structural and Physicochemical Comparisons

Key Observations :

- Pyridine Modifications : Halogenation (e.g., Br, Cl in ) introduces electronegative groups that alter electronic density, affecting reactivity and binding interactions.

- Bioisosteric Replacements : The tetrazole group in ’s compound mimics carboxylic acids, improving metabolic stability and bioavailability .

Crystallographic and Hydrogen-Bonding Profiles

Table 2: Crystallographic Data Comparison

Analysis: The title compound’s hydrogen-bonded dimers and chains contribute to its crystalline stability, a feature less pronounced in halogenated analogs where bulky substituents may disrupt packing.

Biological Activity

2-methyl-N-(5-methylpyridin-2-yl)propanamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by a propanamide backbone with a methyl group and a pyridine ring, which contribute to its unique reactivity and biological properties. It can be synthesized through various methods, including the reaction of 2-amino-5-methyl-pyridine with trimethylacetyl chloride in the presence of triethylamine .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes, such as fatty acid amide hydrolase (FAAH) and cyclooxygenase (COX) pathways. This inhibition can lead to increased levels of endocannabinoids, which are known to have analgesic properties .

- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing physiological responses. For instance, it has been shown to affect the production of collagen, potentially reducing fibrosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial effects, making it a candidate for further investigation in infectious disease treatment.

- Antifibrotic Effects : The compound has shown promise in reducing fibrosis by inhibiting collagen synthesis, which could have implications for treating fibrotic diseases.

- Pain Relief : Its ability to modulate endocannabinoid levels suggests potential applications in pain management, particularly in inflammatory pain models .

Case Studies and Research Findings

Several studies have explored the biological activity of compounds similar to this compound:

- Inhibition Studies : In vitro studies demonstrated that related compounds could effectively inhibit COX enzymes selectively, leading to reduced inflammation without the gastrointestinal side effects commonly associated with traditional NSAIDs .

- Animal Models : In vivo studies using animal models have shown that compounds with similar structures can alleviate pain and inflammation by enhancing endocannabinoid signaling pathways .

- Comparative Analysis : A comparative study highlighted that this compound exhibited more potent effects than structurally similar compounds in certain assays, indicating its unique efficacy profile .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.